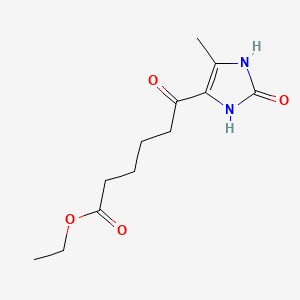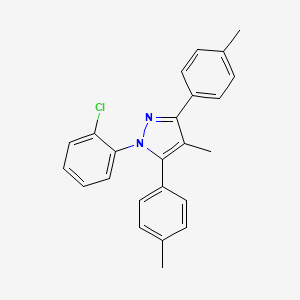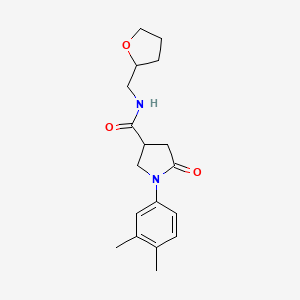![molecular formula C15H15F3N2O2 B4686139 5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4686139.png)
5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide
説明
5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It was first synthesized in 2007 by Abbott Laboratories as a potential treatment for chronic pain and epilepsy. The purpose of
作用機序
5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide selectively blocks T-type calcium channels, which are involved in the generation and propagation of action potentials in neurons. By blocking these channels, this compound reduces the excitability of neurons and inhibits the transmission of pain signals and epileptic discharges.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on T-type calcium channels, this compound has been shown to modulate the release of neurotransmitters such as glutamate and GABA, and to reduce the expression of pro-inflammatory cytokines. This compound has also been shown to have effects on cardiovascular function, including a decrease in heart rate and blood pressure.
実験室実験の利点と制限
One advantage of 5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is its selectivity for T-type calcium channels, which allows for more targeted manipulation of neuronal excitability compared to non-selective calcium channel blockers. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective T-type calcium channel blockers. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as anxiety and depression. Additionally, further studies are needed to elucidate the long-term effects of this compound on neuronal function and to assess its safety and tolerability in humans.
科学的研究の応用
5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in chronic pain and epilepsy. In preclinical studies, this compound has been shown to have antinociceptive effects in various animal models of pain, including neuropathic pain, inflammatory pain, and visceral pain. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy.
特性
IUPAC Name |
5-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-9(2)6-12-8-13(20-22-12)14(21)19-11-5-3-4-10(7-11)15(16,17)18/h3-5,7-9H,6H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDMZKZTESMWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4686076.png)
![methyl (5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4686079.png)
![6-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4686082.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-4-fluorobenzenesulfonamide](/img/structure/B4686085.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4686089.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4686113.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4686115.png)



![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4686145.png)